![molecular formula C25H21ClN2O3S2 B2769358 (3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone CAS No. 866866-40-2](/img/structure/B2769358.png)
(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
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Description
(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.02. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could be pivotal in the synthesis of complex molecules like δ-®-coniceine and indolizidine 209B, which have significant pharmacological importance.
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . The subject compound could serve as a precursor in the synthesis of imidazole-containing compounds, which are integral to the development of new drugs addressing antimicrobial resistance (AMR).
Development of Antidepressant Molecules
The compound may be involved in the synthesis of antidepressant molecules. Specifically, it could be part of a selective hydro-amination process of allyl alcohols, leading to the production of compounds with potential antidepressant effects .
Suzuki-Miyaura Coupling
Organoboron compounds, which can be derived from the subject compound, are essential in the Suzuki-Miyaura coupling . This coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex drug molecules.
Radical-Polar Crossover Reactions
The compound could be utilized in radical-polar crossover reactions, which are a class of chemical transformations that combine radical and polar mechanisms to create new chemical bonds . These reactions are particularly useful in the synthesis of complex organic molecules with potential therapeutic applications.
Anti-Tubercular Agents
There is potential for the compound to be used in the synthesis of anti-tubercular agents. Given the structure of the compound, it could be modified to create new molecules that are effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
properties
IUPAC Name |
[3-amino-5-(5-chloro-2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-8-12-19(13-9-15)33(30,31)24-21(27)23(22(29)17-6-4-3-5-7-17)32-25(24)28-20-14-18(26)11-10-16(20)2/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQNMQGSXRBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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